benzyl N-[4-(azidomethyl)cyclohexyl]carbamate
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Overview
Description
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is a compound that features a benzyl group, an azidomethyl group, and a cyclohexyl ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(azidomethyl)cyclohexyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd-C) or trimethylphosphine and water.
Substitution: Various nucleophiles depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst for the click reaction.
Major Products Formed
Reduction: Primary amine.
Substitution: Various substituted products depending on the nucleophile used.
Cycloaddition: Triazoles.
Scientific Research Applications
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate largely depends on the specific chemical reactions it undergoes. For example:
Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzyl azide: Similar in structure but lacks the cyclohexyl ring.
Cyclohexyl azide: Similar in structure but lacks the benzyl group.
N-(Azidomethyl)cyclohexylamine: Similar in structure but lacks the carbamate group.
Uniqueness
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is unique due to the presence of both the benzyl and cyclohexyl groups, as well as the azidomethyl and carbamate functionalities. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
benzyl N-[4-(azidomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c16-19-17-10-12-6-8-14(9-7-12)18-15(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20) |
InChI Key |
HTLBWIQWNJQOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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